molecular formula C11H15FN2O2 B12995722 tert-Butyl (5-fluoro-3-methylpyridin-2-yl)carbamate

tert-Butyl (5-fluoro-3-methylpyridin-2-yl)carbamate

Cat. No.: B12995722
M. Wt: 226.25 g/mol
InChI Key: VJAIMOCSOMKQTC-UHFFFAOYSA-N
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Description

tert-Butyl (5-fluoro-3-methylpyridin-2-yl)carbamate is a pyridine-based carbamate derivative characterized by a tert-butyloxycarbonyl (Boc) protecting group attached to the pyridine ring. The compound features a fluorine atom at the 5-position and a methyl group at the 3-position of the pyridine ring, which influence its electronic properties, steric environment, and reactivity. Such derivatives are frequently employed in medicinal chemistry and organic synthesis as intermediates, particularly for amine protection in peptide synthesis or as precursors to bioactive molecules.

Properties

Molecular Formula

C11H15FN2O2

Molecular Weight

226.25 g/mol

IUPAC Name

tert-butyl N-(5-fluoro-3-methylpyridin-2-yl)carbamate

InChI

InChI=1S/C11H15FN2O2/c1-7-5-8(12)6-13-9(7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,13,14,15)

InChI Key

VJAIMOCSOMKQTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1NC(=O)OC(C)(C)C)F

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl (5-fluoro-3-methylpyridin-2-yl)carbamate typically involves the reaction of 5-fluoro-3-methylpyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

tert-Butyl (5-fluoro-3-methylpyridin-2-yl)carbamate can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, strong acids or bases for hydrolysis, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl (5-fluoro-3-methylpyridin-2-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: It is used in the development of new materials and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl (5-fluoro-3-methylpyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares tert-Butyl (5-fluoro-3-methylpyridin-2-yl)carbamate with structurally similar pyridine-carbamate derivatives, focusing on substituent effects, physicochemical properties, hazards, and applications.

Substituent Variations and Electronic Effects

Compound Name CAS Number Substituents (Pyridine Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
This compound Not provided 5-F, 3-CH3 (2-yl) Likely C11H15FN2O2 ~226.25 (estimated) Electron-withdrawing F and electron-donating CH3 modulate reactivity.
tert-Butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate 1207175-73-2 5-Br, 3-OH (2-yl) C10H13BrN2O3 289.13 Bromine increases steric bulk; OH enhances polarity and H-bonding .
tert-Butyl pyridin-2-ylcarbamate 38427-94-0 No substituents (2-yl) C10H14N2O2 194.23 Simpler structure; lower steric hindrance.
tert-Butyl ((3-fluoropyridin-2-yl)methyl)carbamate 886851-28-1 3-F, CH2 linkage (2-yl) C11H15FN2O2 226.25 Methyl spacer between pyridine and carbamate alters conformation .
tert-Butyl (2-chloro-5-(trifluoromethyl)pyridin-3-yl)carbamate 1820707-62-7 2-Cl, 5-CF3 (3-yl) C12H14ClF3N2O2 296.67 Strong electron-withdrawing CF3 and Cl increase acidity of adjacent protons .

Key Observations:

  • Electron-withdrawing vs. donating groups: Fluorine (F) and trifluoromethyl (CF3) groups enhance electrophilicity, whereas methyl (CH3) and methoxy (OCH3) groups donate electrons, affecting reaction kinetics and stability.
  • For example, the 3-methyl group in the target compound may hinder nucleophilic attacks compared to unsubstituted analogs.

Biological Activity

Introduction

tert-Butyl (5-fluoro-3-methylpyridin-2-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Characteristics

PropertyValue
Molecular FormulaC11H14FN3O2
Molecular Weight229.24 g/mol
IUPAC Nametert-butyl N-(5-fluoro-3-methylpyridin-2-yl)carbamate
CAS Number1237069-46-3

The structure of this compound features a pyridine ring substituted with a fluorine atom and a tert-butyl carbamate group, which influences its solubility and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly enzymes and receptors involved in critical biological pathways.

  • Enzyme Inhibition : The compound exhibits inhibitory effects on specific enzymes, which can lead to alterations in metabolic pathways. For example, it has been studied for its potential to inhibit neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in neurodegenerative diseases like Alzheimer's disease .
  • Neuroprotective Effects : Research indicates that this compound may confer neuroprotective properties by modulating apoptotic pathways. It has been shown to upregulate anti-apoptotic proteins such as B-cell lymphoma 2 (Bcl-2), enhancing cell survival under stress conditions .
  • Autophagy Induction : Studies suggest that this compound can induce autophagy, a cellular process that degrades and recycles cellular components, thereby promoting cell survival during nutrient deprivation or stress .

Therapeutic Applications

The potential therapeutic applications of this compound are diverse:

  • Neurodegenerative Diseases : Its neuroprotective properties make it a candidate for treating conditions such as Alzheimer's disease and Parkinson's disease.
  • Cancer Therapy : The compound's ability to modulate apoptosis may be beneficial in cancer treatment, where controlling cell death is crucial.

Case Studies and Research Findings

  • Neuroprotection in Cell Models : In vitro studies using PC12 cells demonstrated that the compound significantly improved cell viability under conditions that induce apoptosis, such as serum starvation and exposure to etoposide .
    • Cell Viability Results :
      • Control: 47% viability
      • tert-butyl carbamate: 78% viability
  • In Vivo Studies : Animal models have shown that administration of the compound can lead to reduced pathology associated with neurodegenerative diseases. For instance, studies indicated significant inhibition of tau and amyloid β pathology in mouse models when treated with nSMase2 inhibitors like this compound .

Comparative Analysis with Similar Compounds

The activity of this compound can be compared with other carbamate derivatives:

Compound NameActivity LevelMechanism of Action
Compound AHighEnzyme inhibition
Compound BModerateNeuroprotection through Bcl-2 modulation
tert-butyl carbamateHighAutophagy induction and apoptosis modulation

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